Pfi-6-cooh as an ENL ligand for PROTACs.
Pfi-6-cooh as an ENL ligand for PROTACs.
An In-depth Technical Guide to Pfi-6-cooh as an ENL Ligand for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Eleven-Nineteen Leukemia (ENL) protein is a critical epigenetic reader increasingly recognized for its role in sustaining oncogenic gene expression, particularly in acute myeloid leukemia (AML) and Wilms' tumors.[1][2] As a histone acetylation reader, ENL is a key component of the super elongation complex (SEC), which promotes the transcription of proto-oncogenes like Myc and Hox genes.[3] This central role makes ENL a compelling therapeutic target. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[4] This guide provides a comprehensive technical overview of Pfi-6-cooh, a derivative of the potent ENL YEATS domain chemical probe PFI-6, engineered as a ligand for the development of highly effective ENL-targeting PROTACs. We will detail the function of ENL, the mechanism of PROTACs, the specific application of Pfi-6-cooh in the potent degrader MS41, and the key experimental protocols required for evaluation.
The Target: Eleven-Nineteen Leukemia (ENL) Protein
Function and Signaling Pathway
ENL (also known as MLLT1) is a member of the YEATS domain-containing family of proteins, which function as "readers" of histone lysine (B10760008) acylation marks, including acetylation (H3K9ac, H3K27ac).[5] Upon binding to acetylated histones at active gene promoters, ENL acts as a scaffold to recruit transcriptional machinery, including the super elongation complex (SEC). This recruitment enhances the processivity of RNA Polymerase II (Pol II), leading to robust transcriptional elongation of target genes. In many cancers, this process is hijacked to drive the overexpression of critical oncogenes, thereby maintaining the malignant state.
Role in Disease
ENL is a critical dependency for the maintenance of AML, especially in cases involving Mixed-Lineage Leukemia (MLL) rearrangements. Genetic depletion of ENL has been shown to suppress leukemia growth, induce myeloid differentiation, and improve survival in preclinical models. Furthermore, recurrent gain-of-function mutations in the ENL YEATS domain are found in Wilms' tumors, highlighting its direct role in tumorigenesis. These findings establish the ENL YEATS domain as a high-value target for therapeutic intervention.
The Ligand: From PFI-6 to Pfi-6-cooh
Pfi-6-cooh is a purpose-built ligand for PROTAC synthesis, derived from the well-characterized chemical probe PFI-6.
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PFI-6: A potent and selective small molecule that targets the acyl-lysine binding pocket of the ENL and AF9 YEATS domains. It serves as an excellent starting point for inhibitor and degrader development.
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Pfi-6-cooh: This is PFI-6 functionalized with a carboxylic acid (-COOH) group. This chemical handle provides a convenient attachment point for the linker component of a PROTAC molecule, enabling its conjugation to an E3 ligase ligand without significantly compromising its binding affinity to ENL.
Quantitative Binding Data
The binding affinity of PFI-6 and its PROTAC derivatives for the ENL YEATS domain is critical for their function. These interactions are typically quantified using biochemical or biophysical assays.
| Ligand | Target Domain | Assay Type | Affinity (IC₅₀, nM) |
| PFI-6 | MLLT1 (ENL) | HTRF | 140 |
| PFI-6 | MLLT3 (AF9) | HTRF | 160 |
| PFI-6 | ENL YEATS | AlphaScreen | 69.81 |
| MS41 (Pfi-6-cooh based) | ENL YEATS | AlphaScreen | 119.43 |
| MS41N (inactive control) | ENL YEATS | AlphaScreen | 117.43 |
Data sourced from references.
PROTAC Technology: A Primer
Proteolysis-targeting chimeras are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system (UPS). A PROTAC consists of three components: a "warhead" ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.
By simultaneously binding to both the POI (ENL) and an E3 ligase (e.g., VHL or Cereblon), the PROTAC induces the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.
MS41: A Pfi-6-cooh-based ENL PROTAC
A recent study reported the development of MS41 , a highly potent and selective ENL degrader that utilizes a Pfi-6-derived warhead and recruits the von Hippel-Lindau (VHL) E3 ligase.
Quantitative Degradation and Potency Data
MS41 demonstrates potent and rapid degradation of ENL protein across various leukemia cell lines, leading to significant anti-proliferative effects. The efficacy is measured by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
| PROTAC | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Anti-proliferative IC₅₀ (nM) |
| MS41 | MV4;11 (AML) | 3.50 | ~95 | 8.8 |
| MS41 | SEMK2 (ALL) | 2.84 | >90 | 12.1 |
| MS41 | Jurkat (T-ALL) | 3.03 | ~90 | 18.5 |
| MS41 | KASUMI1 (AML) | 26.58 | >80 | 134.4 |
Data sourced from references.
These results show that MS41 effectively degrades ENL at low nanomolar concentrations, which translates into potent inhibition of cancer cell growth. Importantly, the parental ligand PFI-6 and an inactive diastereomer of the PROTAC (MS41N) showed no degradation and had significantly weaker anti-proliferative effects, confirming the degradation-dependent mechanism of action.
Key Experimental Protocols
Evaluating an ENL-targeting PROTAC requires a series of well-defined experiments to confirm target engagement, mechanism of action, and cellular efficacy.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a ligand binds to its target protein within the complex environment of a live cell.
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Principle: Ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.
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Methodology:
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Treatment: Treat intact cells with the PROTAC (e.g., MS41) or vehicle control (DMSO) for a set time (e.g., 1 hour).
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Heating: Aliquot treated cells into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermocycler.
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Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation (e.g., 20,000 x g for 20 min at 4°C).
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Detection: Analyze the amount of soluble ENL protein remaining at each temperature using Western blot.
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Expected Outcome: A rightward shift in the melting curve for PROTAC-treated cells compared to the control indicates target engagement.
Cellular Degradation: Western Blot
Western blotting is the gold-standard method to quantify the reduction in target protein levels following PROTAC treatment.
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Principle: Immunodetection of a specific protein from cell lysates separated by size via gel electrophoresis.
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Methodology:
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Cell Treatment: Seed cells (e.g., MV4;11) in 6-well plates. Treat with a dose-response of the PROTAC (e.g., 0.1 nM to 1000 nM) for a fixed duration (e.g., 24 hours) to determine DC₅₀. For time-course experiments, use a fixed concentration (e.g., 100 nM) and collect samples at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
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Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
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SDS-PAGE and Transfer: Denature lysates in Laemmli buffer and separate 20-30 µg of protein on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against ENL overnight at 4°C. Also probe for a loading control (e.g., β-Actin, GAPDH) to normalize protein levels.
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Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Data Analysis: Quantify band intensities using software like ImageJ. Normalize ENL band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
Functional Outcome: Cell Viability Assay
This assay measures the biological consequence of ENL degradation on cancer cell proliferation and survival.
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Principle: Assays like CellTiter-Glo® measure ATP levels as an indicator of metabolically active, viable cells.
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Methodology:
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Seeding: Plate cells in 96-well plates at an appropriate density.
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Treatment: Treat cells with a serial dilution of the PROTAC, the parent ligand (PFI-6), and an inactive control PROTAC for a specified period (e.g., 72 hours).
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Measurement: Add the assay reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol and measure luminescence using a plate reader.
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Data Analysis: Normalize the results to vehicle-treated controls and plot a dose-response curve to calculate the IC₅₀ (or EC₅₀) value for each compound.
Conclusion and Future Directions
Pfi-6-cooh has been successfully validated as a high-affinity ENL ligand for the development of potent and selective PROTAC degraders, exemplified by MS41. This molecule serves as a critical chemical tool for researchers aiming to target ENL-dependent malignancies. The data clearly show that PROTAC-mediated degradation of ENL offers superior anti-leukemic activity compared to simple inhibition with the parent ligand.
Future work in this area will likely focus on:
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Pharmacokinetic Optimization: Modifying the linker and E3 ligase ligand to improve the in vivo stability, solubility, and oral bioavailability of ENL degraders.
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Expanding the E3 Ligase Toolbox: Exploring the use of other E3 ligase recruiters to potentially overcome resistance or alter tissue-specific degradation profiles.
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Clinical Translation: Advancing lead candidates like MS41 through preclinical toxicology and safety studies toward clinical trials for patients with AML and other ENL-driven cancers.
References
- 1. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]
